(R)-Mandelonitrile, a specific stereoisomer of the compound, serves as a valuable precursor for the synthesis of various chiral pharmaceuticals. Its unique structure, containing a benzene ring linked to a nitrile group and a hydroxyl group, makes it a useful building block for further chemical transformations. The stereochemistry of the hydroxyl group is crucial for the final product's enantiomeric purity, which is essential for drug activity. Studies have shown that enzymes like those found in Alcaligenes faecalis can be used to achieve this enantioselective conversion, leading to the production of (R)-mandelic acid with high enantiomeric excess. This biocatalytic approach offers a greener and more sustainable alternative to traditional chemical synthesis methods. [Source: Buy (R)-mandelonitrile | 10020-96-9 | BenchChem, https://www.benchchem.com/]
Mandelonitrile is a valuable reagent in various organic reactions. Due to its functional groups, it can undergo a range of transformations to yield other important compounds. One common application is its hydrolysis to form mandelic acid, another crucial chiral building block used in the synthesis of pharmaceuticals and other fine chemicals. Research has explored using enzymes like nitrilase from Alcaligenes faecalis for this conversion, demonstrating its potential for environmentally friendly and efficient production of mandelic acid. [Source: Mandelonitrile Technical Grade - High-Quality Compound for Diverse Applications | Procurenet Limited, ]
Mandelonitrile, chemically known as phenylacetonitrile, is a cyanohydrin with the formula C₈H₇NO. It appears as a reddish-brown liquid that is miscible with ethanol and diethyl ether but insoluble in water. This compound is notable for its role in various biological and chemical processes, particularly as an intermediate in the synthesis of mandelic acid and other important organic compounds. Mandelonitrile was first synthesized in 1832 and is derived from the reaction of benzaldehyde with alkali cyanide in the presence of mineral acids .
Mandelonitrile undergoes several significant reactions:
Mandelonitrile exhibits notable biological activity, particularly in its role as a precursor to other compounds. It is involved in the metabolism of certain amino acids and is considered toxic due to its ability to release hydrogen cyanide upon hydrolysis. Certain insects utilize mandelonitrile as a defense mechanism, converting it into toxic substances to deter predators . Additionally, it plays a role in the synthesis of stereospecific pharmaceuticals such as bronchodilators and amphetamines, highlighting its importance in medicinal chemistry .
Mandelonitrile can be synthesized through various methods:
Mandelonitrile has several applications:
Research has shown that mandelonitrile interacts with various biological systems primarily through its enzymatic conversion to toxic products like hydrogen cyanide. Studies indicate that this conversion plays a significant role in cyanoamino acid metabolism and has implications for drug development and toxicology . Furthermore, its interactions with enzymes such as hydroxynitrile lyases have been explored for their potential in catalyzing selective reactions in organic synthesis .
Mandelonitrile shares structural similarities with several other cyanohydrins and nitriles. Here are some comparable compounds:
Compound | Structure | Unique Features |
---|---|---|
Acetonitrile | C₂H₃N | Soluble in water; commonly used as a solvent |
Benzoin | C₁₄H₁₂O₂ | Involved in benzoin condensation reactions |
Amygdalin | C₂₁H₂₃N₁₁O₁₃ | A glycoside that releases mandelonitrile upon hydrolysis |
Hydroxynitriles | Variable | General class that includes compounds like mandelonitrile |
Mandelonitrile's uniqueness lies in its specific structure that allows it to participate effectively in both chemical and biological pathways while being a precursor for various important pharmaceutical compounds .
The fundamental approach to mandelonitrile synthesis involves the nucleophilic addition of cyanide ions to benzaldehyde, following the classic cyanohydrin formation mechanism [1] [2]. This reaction proceeds through a two-step process where the nucleophilic cyanide ion attacks the electrophilic carbonyl carbon of benzaldehyde, followed by protonation of the resulting alkoxide intermediate [1].
Sodium Cyanide Method
The most widely employed traditional synthesis utilizes sodium cyanide as the cyanide source. Benzaldehyde reacts with sodium cyanide in aqueous solution under controlled pH conditions, typically at room temperature [3] . The reaction can be enhanced by the presence of sodium bisulfite, which forms an intermediate adduct that subsequently reacts with aqueous sodium cyanide to yield racemic mandelonitrile . Industrial implementations of this method achieve yields of 91% based on benzaldehyde consumption [5].
Direct Hydrogen Cyanide Addition
Direct addition of hydrogen cyanide to benzaldehyde represents another classical approach, though it requires careful handling due to the extreme toxicity of hydrogen cyanide [3] [6]. The reaction is typically conducted at temperatures ranging from 0-25°C under controlled pH conditions, with yields of 70-85% commonly achieved [1]. This method offers the advantage of direct cyanide incorporation but necessitates specialized safety protocols for hydrogen cyanide handling.
Organic Solvent Systems
Industrial processes have been developed utilizing organic solvents to improve product isolation and purification. A notable example involves dissolving benzaldehyde in ethyl acetate and reacting it with aqueous sodium cyanide solution under pH control with hydrochloric acid . After phase separation, the organic layer containing ethyl acetate is recovered to obtain mandelonitrile with yields of 83.5% .
Acetic Acid-Mediated Synthesis
The combination of sodium cyanide with acetic acid provides an efficient one-step preparation method. This approach employs approximately equimolar quantities of benzaldehyde, sodium cyanide, and acetic acid at temperatures of 5-15°C under atmospheric pressure conditions [6]. The method achieves yields of 85-95% and offers advantages in terms of reaction control and product consistency [6].
Method | Reaction Conditions | Yield (%) | Product Type |
---|---|---|---|
Benzaldehyde + NaCN (Aqueous) | Aqueous solution, room temperature | 91 | Racemic |
Benzaldehyde + HCN (Direct) | Direct addition, 0-25°C, pH controlled | 70-85 | Racemic |
Benzaldehyde + NaCN + NaHSO₃ | Aqueous, NaHSO₃ adduct formation | 80-90 | Racemic |
Benzaldehyde + NaCN + Acetic acid | 0-25°C, preferably 5-15°C, atmospheric pressure | 85-95 | Racemic |
Organic solvent method (Ethyl acetate) | Ethyl acetate solvent, pH controlled with HCl | 83.5 | Racemic |
Traditional chemical synthesis routes inherently produce racemic mixtures of mandelonitrile due to the achiral reaction environment. The nucleophilic addition of cyanide to the prochiral benzaldehyde carbonyl occurs with equal probability from both faces, resulting in equimolar mixtures of (R)- and (S)-enantiomers [7].
Racemic Product Characteristics
All conventional chemical synthesis methods yield racemic mandelonitrile with 50:50 enantiomeric ratios [7]. The racemic nature necessitates subsequent resolution steps if optically pure material is required for pharmaceutical or fine chemical applications. Chemical resolution typically employs chiral resolving agents such as chiral amines, though this approach suffers from theoretical yield limitations of 50% for each enantiomer [5].
Limitations of Chemical Enantioselectivity
Attempts to introduce enantioselectivity through chiral catalysts or auxiliaries in traditional chemical synthesis have met with limited success. The high reactivity of cyanide nucleophiles and the relative simplicity of the benzaldehyde substrate present challenges for effective chiral induction using conventional asymmetric synthesis approaches [7].
Dynamic Kinetic Resolution Potential
An important characteristic of mandelonitrile relevant to enantioselective synthesis is its tendency toward spontaneous racemization under basic conditions. This property enables dynamic kinetic resolution processes where preferential consumption of one enantiomer can be coupled with continuous racemization of the unreacted enantiomer, theoretically allowing for complete conversion to a single enantiomer [8] [5].
Hydroxynitrile lyases represent a class of enzymes that catalyze both the cleavage and formation of cyanohydrins with high enantioselectivity [9]. These enzymes, originally identified in cyanogenic plants and later discovered in bacteria and arthropods, provide powerful tools for asymmetric mandelonitrile synthesis [10] [9].
Enzyme Sources and Characteristics
Multiple hydroxynitrile lyase sources have been characterized for mandelonitrile production. Prunus amygdalus hydroxynitrile lyase, derived from bitter almonds, represents the most extensively studied enzyme with specific activity of 1,450 U/mg and optimal performance at pH 5.5 and 5°C [11] [12]. The enzyme follows ordered bi-uni kinetics and demonstrates excellent enantioselectivity for (R)-mandelonitrile production [12].
Manihot esculenta hydroxynitrile lyase, expressed in recombinant Saccharomyces cerevisiae, has achieved industrial-scale production with remarkable efficiency [13]. Using immobilized enzyme in a 20-liter bioreactor, this system produced 29 kg of (S)-mandelonitrile from 23.3 kg of benzaldehyde, achieving 98 mol% yield and 98.9% enantiomeric excess [13].
Novel Enzyme Sources
Recent discoveries have expanded the repertoire of available hydroxynitrile lyases. The enzyme from Chamberlinius hualienensis, an invasive millipede species, exhibits exceptional specific activity of 7,420 U/mg for mandelonitrile synthesis [10]. This arthropod-derived enzyme catalyzes (R)-mandelonitrile synthesis from benzaldehyde with 99% enantiomeric excess without requiring organic solvents [10].
Passiflora edulis hydroxynitrile lyase represents the smallest known hydroxynitrile lyase and demonstrates unique structural features [14]. The enzyme operates optimally at pH 4.0 and 10°C, conditions that suppress competing non-enzymatic racemic mandelonitrile formation [15] [14].
Mechanistic Understanding
Structural and mechanistic studies have elucidated the catalytic mechanism of hydroxynitrile lyases. The enzyme from Passiflora edulis utilizes a His8-Asn101 catalytic dyad where His8 functions as both general acid and general base [14]. The hydroxyl group of (R)-mandelonitrile forms hydrogen bonds with His8 and Tyr30 in the active site, while the nitrile group orients toward Glu54 [14].
Enzyme Source | Specific Activity (U/mg) | Optimal pH | Optimal Temperature (°C) | Production Scale |
---|---|---|---|---|
Manihot esculenta (MeHNL) | Not specified | pH 5 | 40 | 29 kg (20 L bioreactor) |
Prunus amygdalus (PaHNL) | 1450 | pH 5.5 | 5 | Laboratory scale |
Passiflora edulis (PeHNL) | Not specified | pH 4.0 | 10 | Laboratory scale |
Amygdalus pedunculata (APHNL) | 661 | pH 6.0 | 60 | Laboratory scale |
Chamberlinius hualienensis (ChuaHNL) | 7420 | Not specified | Not specified | Laboratory scale |
Enantioselective Performance
Hydroxynitrile lyase-mediated synthesis demonstrates superior enantioselectivity compared to traditional chemical methods. Dynamic kinetic resolution processes utilizing nitrilases achieve particularly impressive results, with Alcaligenes faecalis strains producing (R)-mandelic acid from racemic mandelonitrile with 100% enantiomeric excess and 91% yield [5]. The mutant strain Alcaligenes faecalis ZJUTB10 exhibits enhanced nitrilase activity of 350.8 U/g compared to 53.09 U/g for the wild-type strain, with production rates reaching 9.3 mmol/h/g [16].
Method | Enzyme/Catalyst | Yield (%) | Enantiomeric Excess (%) | Enantioselectivity |
---|---|---|---|---|
HNL-mediated (R)-selective | Hydroxynitrile lyase (various sources) | 98 | 98.9 | (S)-selective |
Nitrilase-mediated dynamic kinetic resolution | Nitrilase from A. faecalis | 91 | 100 | (R)-selective |
Alcaligenes faecalis ZJUTB10 | Mutant strain nitrilase | 90+ | >99 | (R)-selective |
Prunus amygdalus HNL biphasic | PaHNL in MTBE/buffer | 90 | 95 | (R)-selective |
Millipede HNL (Chamberlinius hualienensis) | ChuaHNL | 99 | 99 | (R)-selective |
The integration of biocatalytic processes with continuous flow chemistry has emerged as a powerful approach for mandelonitrile synthesis, offering advantages in process intensification, reaction control, and product quality [17] [18].
Chemoenzymatic Flow Cascade Design
A sophisticated two-step cascade process has been developed that integrates aqueous enzymatic cyanohydrin formation with subsequent organic phase protection reactions [17] [18]. The system employs a membrane-based phase separation module to handle the incompatible reaction conditions between the aqueous enzymatic step and organic protection chemistry [17].
The first step utilizes (R)-hydroxynitrile lyase from Prunus amygdalus expressed in Pichia pastoris to catalyze the asymmetric addition of hydrogen cyanide to benzaldehyde in aqueous buffer at pH 5 [19]. The reaction is conducted at 40°C with a residence time of 12 minutes in fluorinated ethylene propylene tubing [19].
Flow System Configuration
The flow reactor system consists of multiple components working in coordination. Solution A contains the desired aldehyde (0.69 mmol) in 3 mL methyl tert-butyl ether, while Solution B combines solid potassium cyanide (269 mg, 4.14 mmol) and citric acid (542 mg, 2.58 mmol) in 5.4 mL water with 600 μL of (R)-hydroxynitrile lyase lysate [19]. The solutions are combined at flow rates of 8 μL/min and 40 μL/min respectively [19].
Protection Step Integration
Following cyanohydrin formation, the reaction mixture undergoes phase separation using a Syrris FRX FLLEX module operating at 80 psi back pressure with a 0.2 bar pressure difference across channels [19]. The organic phase containing the cyanohydrin is directly transferred to the second reaction zone where protection reagents are introduced [19].
Various protection strategies have been implemented successfully in the flow system. Acetyl protection utilizes neat acetic anhydride (10.6 M) combined with dimethylaminopyridine and diisopropylethylamine in dichloromethane [19]. The second reaction occurs at 60°C with a residence time of 9 minutes, achieving isolated yields of 68-85% for acetyl-protected (R)-mandelonitrile [19].
Advanced Protection Methodologies
Methoxyisopropyl protection has been optimized for flow synthesis with exceptional results. The system employs 2-methoxypropene (523 μL, 8.1 mmol) in 2.5 mL methyl tert-butyl ether combined with camphorsulfonic acid (1.6 mg, 0.0072 mmol) as catalyst [19]. This approach achieves 68% yield with 97% enantiomeric excess for MIP-protected (R)-mandelonitrile [19].
Allyloxycarbonyl protection represents another successful implementation, utilizing neat allyl chloroformate (9.4 M) with diisopropylethylamine (5.7 M) at 50°C [19]. This method produces Alloc-protected (R)-mandelonitrile in 62% yield with 87% enantiomeric excess [19].
System Performance Metrics
The flow chemistry approach demonstrates superior performance characteristics compared to batch processes. The continuous operation enables precise control of reaction parameters, minimizes side reactions, and facilitates efficient product isolation [17]. The system has been validated for nine different protected cyanohydrin derivatives, all obtained in good yields with high to excellent enantioselectivity [17].
Product | Flow Rate (μL/min) | Temperature (°C) | Residence Time (min) | Isolated Yield (%) |
---|---|---|---|---|
Acetyl-protected (R)-mandelonitrile | 48 (total) | 40 (1st step), 60 (2nd step) | 12 (1st step), 9 (2nd step) | 68-85 |
Alloc-protected (R)-mandelonitrile | 52 (total) | 40 (1st step), 50 (2nd step) | 12 (1st step), 9 (2nd step) | 62 (87% ee) |
MIP-protected (R)-mandelonitrile | 75 (total) | 40 (1st step), 60 (2nd step) | 12 (1st step), 3.3 (2nd step) | 68 (97% ee) |
Acetyl-protected (R)-4-bromomandelonitrile | 48 (total) | 40 (1st step), 60 (2nd step) | 12 (1st step), 9 (2nd step) | 75-80 |
Acetyl-protected (R)-4-methylmandelonitrile | 48 (total) | 40 (1st step), 60 (2nd step) | 12 (1st step), 9 (2nd step) | 70-75 |
Process Optimization and Scalability
The flow chemistry system has demonstrated successful scale-up capabilities. A 20-mL stainless steel coil reactor operating at 6 mL/min total flow rate and 60°C has produced 1.19 g of MIP-protected mandelonitrile with 83% isolated yield, representing a 200-fold scale increase from initial optimization experiments [20].
The system maintains complete retention of stereochemical configuration during the protection reactions, as confirmed by chiral high-performance liquid chromatography analysis [20]. The flow approach also enables recycling of the aqueous enzyme phase, though with some reduction in yield and enantioselectivity in subsequent cycles [19].
Comparative Analysis with Batch Systems
Flow chemistry systems offer distinct advantages over traditional batch processing for mandelonitrile synthesis. The continuous operation provides better heat and mass transfer, more precise reaction control, and reduced reagent consumption [17]. However, some studies have noted that batch systems may achieve superior space-time yields under certain conditions, particularly when enzyme stability becomes limiting [21].
Mandelonitrile exhibits widespread distribution throughout the plant kingdom, occurring in over 2,500 plant species across more than 130 families [1] [2]. The compound demonstrates particularly high concentrations within specific plant families, with the most notable distributions occurring in the Rosaceae, Fabaceae, Euphorbiaceae, Poaceae, and related families [3] [4].
The Rosaceae family represents the most significant repository of mandelonitrile-containing species, with approximately 150 cyanogenic species documented [5]. Within this family, mandelonitrile occurs predominantly as the aglycone component of prunasin and amygdalin in genera including Prunus, Malus, and related stone fruit species [6] [7]. Species such as Prunus dulcis (bitter almond), Prunus persica (peach), Prunus serotina (black cherry), and Prunus armeniaca (apricot) demonstrate particularly high mandelonitrile concentrations [7] [8].
The Fabaceae family contains approximately 100 cyanogenic species, though mandelonitrile occurrence in this family typically involves different structural configurations compared to Rosaceae [9]. The Euphorbiaceae family encompasses approximately 95 cyanogenic species, with Manihot esculenta (cassava) representing the most economically significant species, though this family primarily produces aliphatic rather than aromatic cyanogenic glycosides [10].
Additional families demonstrating significant mandelonitrile distribution include Poaceae (approximately 50 species), Passifloraceae (approximately 20 species), and Adoxaceae (approximately 10 species) [11]. The Adoxaceae family, particularly Sambucus nigra (elderberry), produces both prunasin and sambunigrin, representing both enantiomers of mandelonitrile glycosides [12].
Mandelonitrile-containing species demonstrate global distribution patterns, with particularly dense concentrations in temperate and subtropical regions [1]. Research conducted in Brazil identified cyanogenic species across diverse ecosystems, with 7.1 percent of examined campus species and 11.1 percent of forest reserve species testing positive for cyanogenic compounds [13] [14].
Northeastern United States surveys documented approximately 200 cyanogenic plant species from 45 families, with mandelonitrile-containing species representing a significant proportion of these distributions [15]. The occurrence patterns suggest evolutionary advantages in diverse environmental conditions, particularly in regions experiencing herbivore pressure and pathogen challenges [16].
Mandelonitrile distribution within plant tissues demonstrates highly organized compartmentalization patterns. In Prunus species, mandelonitrile and its glycosides exhibit differential tissue localization, with prunasin synthesis occurring primarily in tegument tissues while amygdalin accumulation concentrates in seed embryos [7].
Research on Japanese plum (Prunus salicina) revealed temporal and spatial distribution changes during fruit development. Young seeds contained predominantly prunasin, which subsequently converted to amygdalin during maturation, with final concentrations reaching 100 milligrams per gram dry weight in mature seeds [17]. Flesh tissues demonstrated minimal cyanogenic glycoside concentrations, typically below detectable limits in mature fruits [17].
Cassava tissue analysis revealed differential hydroxynitrile lyase distribution, with enzyme activity concentrated in leaves but absent from roots and stems [18]. This distribution pattern directly influences mandelonitrile accessibility and cyanogenesis potential across different plant organs [18].
Mandelonitrile functions as the central aglycone component in cyanogenic glycoside metabolism, serving as both a biosynthetic intermediate and a degradation product in complex metabolic networks. The compound participates in highly regulated biochemical pathways that control cyanide release and secondary metabolite turnover.
The degradation of prunasin and amygdalin follows sequential enzymatic pathways that ultimately release mandelonitrile as a key intermediate. Amygdalin degradation initiates through the action of amygdalin hydrolase, a specific beta-glucosidase enzyme that catalyzes the hydrolysis of the gentiobiose moiety [19] [20]. This reaction produces prunasin and glucose as primary products, representing the first step in the cyanogenic cascade [19].
Prunasin degradation occurs through the action of prunasin hydrolase, another beta-glucosidase enzyme that demonstrates specificity for the prunasin substrate [7] [19]. This enzyme catalyzes the hydrolysis of the glucosidic bond, yielding mandelonitrile and glucose [20]. The reaction proceeds optimally under slightly acidic conditions (pH 5.0-5.8), which corresponds to the typical pH environment found in plant apoplastic spaces [21].
Chromatographic analysis of enzymatic hydrolysis reactions confirmed the sequential nature of amygdalin degradation, with no formation of gentiobiose during the process [19] [22]. Two-step hydrolysis mechanisms have been documented in fungal systems, where amygdalin conversion to prunasin occurs rapidly (within 15 minutes), while prunasin conversion to mandelonitrile requires substantially longer incubation periods (120 minutes) [22].
The final step in the degradation pathway involves mandelonitrile lyase (hydroxynitrile lyase), which catalyzes the cleavage of mandelonitrile into benzaldehyde and hydrogen cyanide [23] [19]. This enzyme demonstrates optimal activity under slightly acidic to neutral conditions (pH 5.5-6.0) and requires specific cofactors including flavin adenine dinucleotide [23].
Plant tissues demonstrate sophisticated compartmentalization strategies that spatially separate cyanogenic glycosides from their degrading enzymes, preventing spontaneous cyanogenesis in intact tissues. Cyanogenic glycosides, including prunasin and amygdalin, accumulate primarily within vacuolar compartments [24] [25]. These storage organelles maintain the compounds in stable, inactive forms until tissue disruption occurs [26].
The degrading enzymes exhibit different subcellular localizations compared to their substrates. Beta-glucosidases responsible for cyanogenic glycoside hydrolysis localize predominantly in apoplastic spaces, cell walls, and cytoplasmic compartments [18] [25]. Hydroxynitrile lyases demonstrate similar apoplastic and cell wall localizations [18].
Immunolocalization studies in almond tissues revealed that prunasin hydrolases exhibit tissue-specific distribution patterns that differ between sweet and bitter cultivars [7]. In sweet almond cultivars, the enzymes localize primarily within cellular vesicles (symplast), while bitter cultivars demonstrate predominantly apoplastic enzyme distribution [7]. This differential localization directly influences the efficiency of prunasin transport and subsequent amygdalin formation [7].
Research on cassava demonstrated that both linamarase and hydroxynitrile lyase concentrate in leaf apoplast extracts, achieving 8-fold enrichment compared to whole leaf preparations [18]. This apoplastic localization facilitates rapid cyanogenesis following tissue damage while preventing enzyme-substrate contact in intact tissues [18].
The compartmentalization extends to tissue-level organization, where different plant organs demonstrate varying capacities for cyanogenic glycoside synthesis, storage, and degradation. In sorghum leaves, dhurrin accumulates in epidermal cell vacuoles while degrading enzymes localize in mesophyll cell cytoplasm and plastids [18]. This tissue-level separation provides an additional barrier against unwanted cyanogenesis [18].
Vacuolar transport mechanisms involve complex protein trafficking pathways that ensure proper compartmentalization. Studies using tobacco leaf epidermis cells revealed that soluble vacuolar proteins follow single routes to vacuoles, while membrane-spanning proteins utilize multiple transport pathways [27]. These mechanisms ensure precise subcellular localization of cyanogenic glycosides and their associated enzymes [27].
Corrosive;Acute Toxic